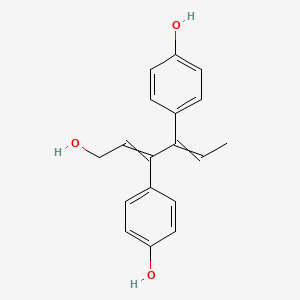

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol

Description

Properties

Molecular Formula |

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |

InChI |

InChI=1S/C18H18O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h2-11,19-21H,12H2,1H3 |

InChI Key |

SHMXXVPNYYAZSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O |

Synonyms |

3,4-bis(4-hydroxyphenyl)-2,4-cis,cis-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, (Z,Z)-isomer 3,4-bis(p-hydroxyphenyl)-2,4-cis,cis-hexadienol |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

In oxidation reactions, the hydroxyphenyl groups can be converted to quinones, resulting in the formation of products like 3,4-bis(4-quinonyl)-2,4-hexadienol. In reduction reactions, the compound can be reduced to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Substitution reactions can involve the replacement of the hydroxy groups with other functional groups, leading to a variety of derivatives with different properties and applications.

Scientific Research Applications

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its role as an anticancer agent . It has been shown to disrupt redox homeostasis and mitochondrial function by targeting heme oxygenase 1, making it a promising candidate for cancer treatment .

In the industrial sector, 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is used in the production of polymers and other advanced materials. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased stability and enhanced performance.

Mechanism of Action

The mechanism of action of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol involves its interaction with specific molecular targets and pathways. One key target is heme oxygenase 1, an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase 1, the compound disrupts redox homeostasis and mitochondrial function, leading to cell death in cancer cells . This mechanism highlights its potential as an anticancer agent and its ability to selectively target cancer cells while sparing normal cells.

Comparison with Similar Compounds

Diethylstilbestrol (DES)

- Structure : 3,4-Bis(4-hydroxyphenyl)-3-hexene (saturated C₆ chain with a single double bond).

- Key Differences: DES lacks the conjugated dienol system of Dienestrol, resulting in reduced planarity and altered receptor binding kinetics.

- Activity: DES exhibits stronger estrogenic potency but higher toxicity, linked to carcinogenic risks, whereas Dienestrol is less potent but historically preferred for topical applications .

Bisphenol A (BPA)

- Structure : 2,2-Bis(4-hydroxyphenyl)propane.

- Key Differences: BPA has a central propane bridge instead of a hexadienol chain.

- Activity: BPA is a well-known endocrine disruptor with estrogen-mimicking effects but lower receptor affinity compared to Dienestrol. Unlike Dienestrol, BPA is primarily an industrial plasticizer .

Diarylheptanoids (e.g., Curcuminoids)

- Structure: 1,7-Bis(4-hydroxyphenyl)heptane derivatives with variable hydroxylation (e.g., curcumin: C₇ chain with diketone and enol groups).

- Key Differences: Longer heptane chains and additional hydroxyl/methoxy groups enhance antioxidant activity. Dienestrol’s shorter, unsaturated chain lacks the resonance stabilization seen in curcuminoids.

- Activity: Diarylheptanoids exhibit potent antioxidant and anti-inflammatory properties due to catechol groups, whereas Dienestrol’s bioactivity is predominantly estrogenic .

Physicochemical Properties

| Compound | Molecular Formula | Solubility (Water) | LogP | Key Features |

|---|---|---|---|---|

| Dienestrol | C₁₈H₁₈O₂ | Low | ~3.5 | Conjugated dienol, para-hydroxyls |

| Diethylstilbestrol (DES) | C₁₈H₂₀O₂ | Insoluble | ~5.0 | Single double bond, higher lipophilicity |

| Bisphenol A (BPA) | C₁₅H₁₆O₂ | 192 mg/L (20°C) | 3.32 | Propane bridge, endocrine disruption |

| Curcumin | C₂₁H₂₀O₆ | Insoluble | 3.0 | Diketone, enol tautomerism |

Estrogenic Potency

Antioxidant Capacity

- Diarylheptanoids (e.g., SR3 in ): Strong DPPH radical scavenging (IC₅₀ <10 μM) due to catechol groups and hydroxylated aliphatic chains.

- Dienestrol: Limited antioxidant activity; para-hydroxyls lack the ortho-dihydroxy configuration required for radical quenching .

Environmental and Metabolic Stability

- Dienestrol: Undergoes hepatic glucuronidation, reducing systemic exposure. Limited environmental persistence compared to BPA .

- BPA : Persistent in aquatic systems; slower biodegradation due to stable propane bridge .

- Hydrogenated BPA (HBPA) : Saturated analog with improved UV stability and reduced estrogenicity, used in high-performance resins .

Q & A

Basic Question

- Reverse-Phase HPLC : Use a C18 column with mobile phase gradients (e.g., acetonitrile/water + 0.1% formic acid) and UV detection at 280 nm for quantification in serum or tissue homogenates .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity in low-concentration samples (LLOQ ~1 ng/mL) .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference .

What strategies are effective in resolving contradictions between experimental and computational data for 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol’s thermodynamic parameters?

Advanced Question

- Parameter Validation : Compare computational predictions (e.g., Joback/Crippen methods for logP) with experimental data from differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) .

- Error Source Analysis : Assess discrepancies in melting enthalpy (ΔH = 39.81 kJ/mol) by verifying sample purity via HPLC and crystallography to rule out polymorphic variations .

- Multi-Method Calibration : Use a combination of computational models (e.g., COSMO-RS) and experimental solubility assays in buffered solutions (pH 7.4) to refine predictive accuracy .

How can researchers optimize synthetic routes for 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol to improve yield and stereochemical purity?

Advanced Question

- Catalytic Systems : Employ Pd-catalyzed Heck coupling for stereoselective formation of the 2,4-hexadienol backbone, ensuring >95% trans isomer purity .

- Purification Techniques : Use recrystallization from ethanol/water (1:3 v/v) to remove byproducts like unreacted 4-hydroxyphenyl precursors .

- Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of aryl halide to diene) and temperature (80–100°C) to maximize conversion (>85%) .

What in vitro models are appropriate for evaluating the estrogenic activity of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol, and how do they compare to natural estrogens?

Advanced Question

- Estrogen Receptor Transactivation Assays : Use luciferase reporter gene systems in ERα-positive MCF-7 cells to measure EC values (compare to 17β-estradiol or bisphenol A (BPA)) .

- Proliferation Assays : Assess dose-dependent cell growth in Ishikawa endometrial adenocarcinoma lines (IC typically 10–100 nM for synthetic estrogens) .

- Structural Activity Comparison : Contrast binding affinity with natural estrogens via molecular docking simulations (e.g., AutoDock Vina) to identify key interactions with ERα’s ligand-binding domain .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.